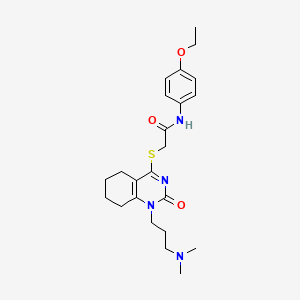![molecular formula C22H23N7O4S B2604775 3-(3-methoxyphenyl)-7-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1005293-65-1](/img/structure/B2604775.png)
3-(3-methoxyphenyl)-7-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a triazolopyrimidine core, which is a type of heterocyclic compound. This core is substituted with a methoxyphenyl group, a piperazine ring, and a methoxyphenylsulfonyl group. These groups could potentially give the compound various properties, depending on their arrangement and the specific conditions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the triazolopyrimidine core, followed by the addition of the various substituents. However, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazolopyrimidine core would likely contribute to the rigidity of the molecule, while the piperazine ring could potentially introduce some flexibility. The methoxyphenyl and methoxyphenylsulfonyl groups could also influence the overall shape and properties of the molecule.Chemical Reactions Analysis
Again, without specific literature sources, it’s difficult to predict the exact chemical reactions this compound might undergo. However, based on its structure, we can speculate that it might be involved in reactions typical for its functional groups, such as nucleophilic substitutions or eliminations.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups might make it more soluble in organic solvents, while the piperazine ring could potentially form hydrogen bonds with water, increasing its water solubility.Aplicaciones Científicas De Investigación
Preclinical Evaluation of PET Tracers
Compounds similar to "3-(3-methoxyphenyl)-7-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine" have been synthesized for mapping cerebral adenosine A2A receptors (A2ARs) using PET imaging. For instance, Preladenant, labeled with C-11, showed favorable brain kinetics and suitable characteristics as an A2AR PET tracer, indicating its potential in neuroimaging studies (Zhou et al., 2014).
Antimicrobial Activities
Derivatives of triazoles, including those structurally related to the specified compound, have been synthesized and evaluated for their antimicrobial activities. Some derivatives demonstrated good or moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Potential Insecticidal Agents
Research has also been conducted on the synthesis of biologically active heterocyclic compounds, including sulfonamide thiazole derivatives, which were evaluated as potential insecticidal agents against certain pests. These studies offer insights into designing new compounds for agricultural applications (Soliman et al., 2020).
Antihypertensive Agents
A series of triazolopyrimidines have been prepared and evaluated for their antihypertensive activity, indicating the versatility of these compounds in medicinal chemistry and their potential application in treating hypertension (Bayomi et al., 1999).
Safety And Hazards
Without specific safety data, it’s hard to comment on the potential hazards of this compound. However, as with any chemical, it should be handled with care, using appropriate personal protective equipment and following good laboratory practices.
Direcciones Futuras
The future research directions for this compound would likely depend on its intended use. If it shows promising activity in preliminary tests, it might be further optimized and tested in more complex models.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-7-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O4S/c1-32-17-6-8-19(9-7-17)34(30,31)28-12-10-27(11-13-28)21-20-22(24-15-23-21)29(26-25-20)16-4-3-5-18(14-16)33-2/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAXOIOQEDJUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-7-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

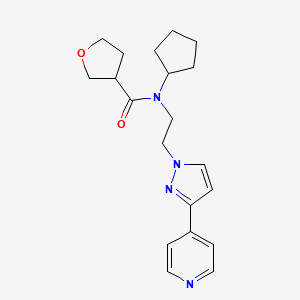
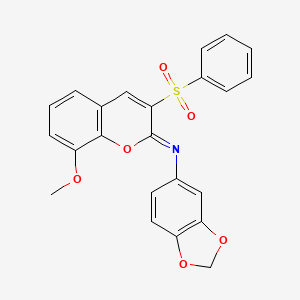
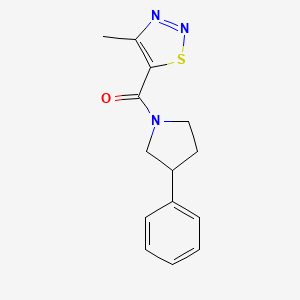
![8'-((dimethylamino)methyl)-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2604698.png)
![(2-Methyl-1,3-thiazol-4-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2604700.png)
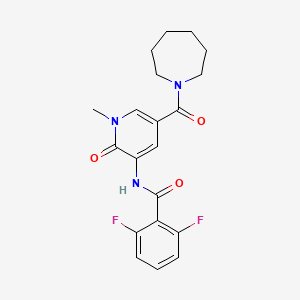
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2604706.png)
![2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B2604707.png)
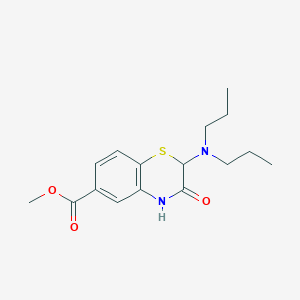
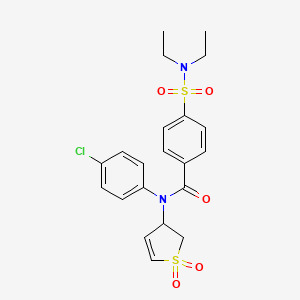
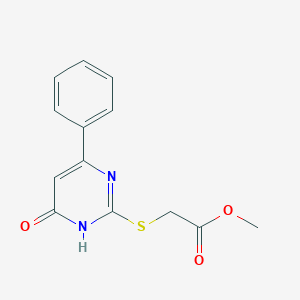
![2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2604712.png)
